Comprehensive Characterization and Synthesis of 4-Methoxyphenyl 4-bromobenzoate: A Technical Guide
Comprehensive Characterization and Synthesis of 4-Methoxyphenyl 4-bromobenzoate: A Technical Guide
Executive Summary
As modern organic synthesis gravitates toward highly modular and chemoselective building blocks, 4-Methoxyphenyl 4-bromobenzoate (CAS: 134022-43-8) has emerged as a critical intermediate[1]. Structurally, it is an aryl ester bridging an electron-rich 4-methoxyphenyl moiety with an electrophilic 4-bromobenzoate group. This bifunctional nature makes it an indispensable precursor in palladium-catalyzed cross-coupling reactions, the development of tunable OLED materials, and the synthesis of complex heterocycles like oxazoles and benzofurans[2]. This guide synthesizes the physical properties, analytical characterization, and field-proven synthetic methodologies for this compound.
Chemical Identity & Structural Logic
The utility of 4-methoxyphenyl 4-bromobenzoate lies in its orthogonal reactivity profile.
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The Aryl Bromide Handle: The bromine atom situated para to the electron-withdrawing ester carbonyl is highly activated for oxidative addition, serving as an ideal electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].
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The Methoxy Substituent: Acting as a strong electron-donating group (EDG) via resonance, the methoxy group enriches the adjacent phenolic ring. This electronic tuning is frequently exploited in materials science to adjust the emission spectra of fluorescent probes and OLEDs[2].
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The Ester Linkage: Beyond acting as a simple covalent bridge, the ester can function as a directing group or be subjected to chemoselective intramolecular Wittig reactions to yield highly substituted furans and oxazoles[2].
Logical relationship between the functional moieties and downstream applications.
Physical Properties & Analytical Data
Accurate physical and spectroscopic data are essential for validating the integrity of synthesized batches. Depending on the purity and crystallization kinetics, the compound typically presents as a white solid, though it can occasionally manifest as a supercooled colorless oil prior to rigorous purification[4],[5].
Table 1: Core Physical Properties
| Property | Value | Source |
| Chemical Name | 4-Methoxyphenyl 4-bromobenzoate | [1] |
| CAS Registry Number | 134022-43-8 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | Calculated |
| Molecular Weight | 307.14 g/mol | Calculated |
| Appearance | White solid (can present as colorless oil) | [4],[5] |
| Solubility | Soluble in CHCl₃, DCM, Hexanes, EtOAc | [4],[5] |
Table 2: Nuclear Magnetic Resonance (NMR) Characterization
Validation of the molecular structure is heavily reliant on 1H and 13C NMR spectroscopy. The following data represents standard shifts observed in CDCl₃ at 400 MHz[5],[3],[6].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |
| 1H | 8.07 – 8.04 | m, 2H | Ar-H (Benzoate ring, ortho to C=O) |
| 1H | 7.66 – 7.63 | m, 2H | Ar-H (Benzoate ring, meta to C=O) |
| 1H | 7.15 – 7.10 | m, 2H | Ar-H (Phenoxy ring, ortho to Ester O) |
| 1H | 6.96 – 6.92 | m, 2H | Ar-H (Phenoxy ring, meta to Ester O) |
| 1H | 3.82 | s, 3H | -OCH₃ (Methoxy protons) |
| 13C | 164.9 | s | C=O (Ester carbonyl) |
| 13C | 157.5, 144.3, 132.0, 131.7, 128.8, 128.6, 122.4, 114.6 | Multiple | Aromatic Carbons |
| 13C | 55.7 | s | -OCH₃ (Methoxy carbon) |
Experimental Protocols: Synthesis & Isolation
While traditional Steglich esterification (using DCC/DMAP) is viable, modern literature highlights the use of Pentafluoropyridine (PFP) as a highly efficient, one-pot mediating agent. PFP acts as a deoxyfluorinating agent, converting the carboxylic acid into a highly reactive acyl fluoride in situ, which cleanly reacts with the phenol[4],[5].
Step-by-Step Methodology (PFP-Mediated Esterification)
Causality & Expert Insight: Acyl fluorides are significantly more stable to ambient moisture than their acyl chloride counterparts, yet they exhibit superior reactivity toward nucleophilic phenols. This eliminates the need for rigorously anhydrous conditions and toxic thionyl chloride.
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Reagent Preparation: Charge a reaction vessel with 4-bromobenzoic acid (0.100 g, 0.50 mmol) and 4-methoxyphenol (0.061 g, 0.50 mmol)[5].
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Activation & Coupling: Introduce pentafluoropyridine (PFP) and a suitable base (e.g., triethylamine) into the solvent matrix. The PFP rapidly converts the acid to an acyl fluoride intermediate, which is immediately attacked by the 4-methoxyphenol[4].
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Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). Both starting materials and the product possess extended π-systems. The reaction is deemed complete when the lower-Rf phenolic spot disappears, replaced by a distinct, higher-Rf spot corresponding to the ester[5].
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Crude Processing: Concentrate the crude mixture under reduced pressure to remove volatile fluorinated byproducts and residual solvent.
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Flash Column Chromatography: Purify the crude material using a silica gel stationary phase. Crucial Step: Elute with a gradient of 100% hexane to 97.5% hexane / 2.5% ethyl acetate. The highly non-polar nature of the target ester ensures it elutes rapidly, while unreacted polar acids remain firmly adsorbed to the baseline[4].
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Isolation: Pool the product-containing fractions and evaporate the solvent to yield 4-methoxyphenyl 4-bromobenzoate as a purified white solid[5].
Experimental workflow for synthesizing 4-methoxyphenyl 4-bromobenzoate.
Applications in Advanced Materials & Drug Development
The strategic placement of halogens and electron-donating groups on this scaffold allows it to participate in advanced catalytic cycles:
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Oxidative Aromatic Esterification: It serves as a benchmark substrate in evaluating novel catalytic systems, such as NHC-Iron catalyzed aerobic oxidative couplings and Cu₃(BTC)₂ Metal-Organic Framework (MOF) sustainable catalysts[3],[6].
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Heterocycle Synthesis: Researchers utilize this compound in chemoselective intramolecular Wittig reactions to construct highly substituted oxazoles and benzofurans, which are privileged scaffolds in modern drug discovery[2].
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Optoelectronics: The electronic push-pull dynamics between the methoxy group and the ester linkage make derivatives of this compound highly valuable in the synthesis of tunable fluorescent isocoumarins for OLED technology and molecular encryption[2].
References
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[1] 134022-43-8 CAS MSDS (4-methoxyphenyl 4-bromobenzoate). ChemicalBook. 1
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[4] The development of new applications for pentafluoropyridine in organic chemistry. Durham E-Theses.4
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[5] One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). The Royal Society of Chemistry.5
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[2] Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. 2
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[3] Copper-Catalyzed Oxidative Coupling of Arylboronic Acids with Aryl Carboxylic Acids: Cu3(BTC)2 MOF as a Sustainable Catalyst. The Royal Society of Chemistry. 3
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[6] NHC-Iron catalysed Aerobic Oxidative Aromatic Esterification of Aldehydes using Boronic Acids. AWS / Literature Supplement.6
Sources
- 1. 134022-43-8 CAS MSDS (4-methoxyphenyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
